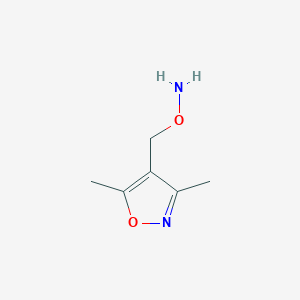
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides, which can be generated in situ from hydroxyimidoyl chlorides . This reaction can be carried out under solvent-free conditions using a Cu/Al2O3 nanocomposite catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and environmentally friendly processes. The use of ball-milling conditions for the 1,3-dipolar cycloaddition reaction is one such method, as it allows for the synthesis of 3,5-isoxazoles in moderate to excellent yields without the need for solvents .
Analyse Des Réactions Chimiques
Types of Reactions
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .
Applications De Recherche Scientifique
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression . The compound can also interfere with cellular DNA damage repair mechanisms, leading to its potential use in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3 |
Clé InChI |
LRAAGTPHMNJDIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


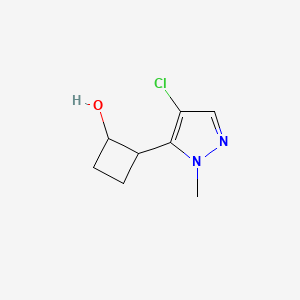
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

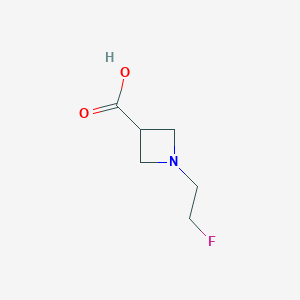
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)
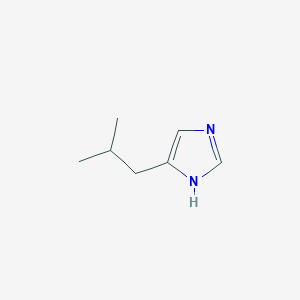


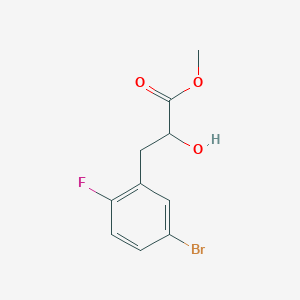
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
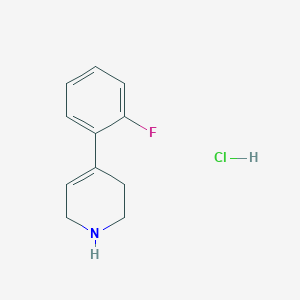
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
